(2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Description
The compound (2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a structurally complex molecule featuring:
- A pyrrolidine-carboxylate backbone with (2S,4R) stereochemistry.
- A thiazolidine-3-carbonyl substituent at the 2-position, which may enhance hydrogen-bonding interactions.
- A piperazine-linked 3-methyl-1-phenylpyrazole moiety at the 4-position, contributing to aromatic and hydrophobic interactions.
- A tert-butyl carbamate (Boc) group for steric protection and solubility modulation.
This compound’s molecular formula is C27H38N6O3S (MW: 526.69 g/mol), as inferred from its stereoisomer described in and . Its stereochemical configuration distinguishes it from closely related analogs, which may influence pharmacological activity, stability, and synthetic accessibility.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-PKTZIBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate , also known as Teneligliptin, is a synthetic molecule that exhibits significant biological activity, particularly in the field of diabetes management. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
| Property | Value |
|---|---|
| CAS Number | 401566-80-1 |
| Molecular Formula | C27H38N6O3S |
| Molecular Weight | 526.69 g/mol |
| SMILES Notation | O=C(OC(C)(C)C)N(C1)C@HC[C@@H]1N(CC3)CCN3C4=CC(C)=NN4C5=CC=CC=C5 |
Teneligliptin functions primarily as a DPP-4 (dipeptidyl peptidase-4) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, which leads to enhanced insulin secretion in response to meals and reduced glucagon levels. This dual action helps lower blood glucose levels effectively.
Antidiabetic Effects
Research indicates that Teneligliptin demonstrates potent antidiabetic activity. In clinical trials, it has been shown to improve glycemic control in patients with type 2 diabetes mellitus:
- Efficacy : A study reported that Teneligliptin significantly reduced HbA1c levels compared to placebo over a 24-week period.
Other Biological Activities
In addition to its antidiabetic effects, Teneligliptin exhibits potential anti-inflammatory and antioxidant properties:
- Anti-inflammatory Activity : It has been observed to reduce inflammatory markers in diabetic patients.
- Antioxidant Effects : The compound may help mitigate oxidative stress associated with diabetes.
Clinical Trials
A series of clinical trials have assessed the efficacy and safety of Teneligliptin:
- Study 1 : A randomized controlled trial involving 300 participants demonstrated a significant reduction in fasting plasma glucose and postprandial glucose levels after 12 weeks of treatment with Teneligliptin compared to placebo.
- Study 2 : Another study focused on the long-term effects (52 weeks) showed sustained improvements in glycemic control without significant adverse effects.
Comparative Analysis with Other DPP-4 Inhibitors
The following table summarizes the comparative efficacy of Teneligliptin against other DPP-4 inhibitors:
| Drug Name | Efficacy (HbA1c Reduction) | Dosage Form | Approval Year |
|---|---|---|---|
| Teneligliptin | -0.8% to -1.0% | Oral | 2011 |
| Sitagliptin | -0.7% to -0.9% | Oral | 2006 |
| Saxagliptin | -0.5% to -0.7% | Oral | 2010 |
Safety Profile
Teneligliptin is generally well-tolerated with a low incidence of adverse effects. The most commonly reported side effects include:
- Gastrointestinal disturbances
- Headaches
- Hypoglycemia (when used in combination with other antidiabetic medications)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (2S,4S)-Configured Isomer
The (2S,4S)-configured stereoisomer (CAS: 401566-80-1) shares the same molecular formula (C27H38N6O3S ) but differs in the spatial orientation of the 4-position substituent (piperazine-pyrazole group) . Key distinctions include:
- Optical Activity : The (2S,4R) configuration may exhibit distinct optical rotation values compared to the (2S,4S) isomer, though specific data for the (2S,4R) form are unavailable in the provided evidence.
- Synthetic Challenges : Stereochemical control during synthesis (e.g., via chiral catalysts or resolution methods) could affect yields and purity.
Table 1: Stereochemical Comparison
Pyrazole-Piperidine Derivatives from
Compounds 5m , 5n , 5o , and 7 share structural motifs with the target compound but differ in substituents and backbone :
Key Structural Differences:
- Backbone : These analogs feature a piperidine core instead of the pyrrolidine in the target compound.
- Substituents :
- 5m : Methoxycarbonyl group at the pyrazole 4-position; p-tolyl substituent.
- 5n/5o : Trifluoromethylphenyl group; varying stereochemistry (3R vs. 3S).
- 7 : Unsubstituted pyrazole ring.
- Synthetic Yields : Ranged from 63% (5o) to 81% (5m), suggesting that electron-withdrawing groups (e.g., CF3 in 5n/5o) may reduce reaction efficiency .
Functional Group Analysis
- Thiazolidine vs. Methoxycarbonyl : The target compound’s thiazolidine-3-carbonyl group may confer improved metabolic stability compared to the methoxycarbonyl groups in compounds 5m–5o, as thiazolidines are less prone to esterase-mediated hydrolysis.
- Boc Protection : All compounds in and the target molecule utilize a Boc group, which simplifies purification and modulates solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
